molecular formula C13H18N2O5 B1409101 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline CAS No. 1702261-27-5

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline

Cat. No.: B1409101
CAS No.: 1702261-27-5
M. Wt: 282.29 g/mol
InChI Key: GWTLTGYJGNTLDF-UHFFFAOYSA-N
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Description

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a tetrahydropyran-2-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline typically involves multi-step reactions. One common method includes the nitration of aniline derivatives followed by etherification with tetrahydropyran-2-yl groups. The reaction conditions often involve the use of strong acids like nitric acid for nitration and bases for etherification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitro-4-[2-(oxan-2-yloxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c14-11-5-4-10(9-12(11)15(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTLTGYJGNTLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-amino-3-nitrophenol (2.0 g, 12.977 mmol) was dissolved in DMF (20 ml) and Potassium carbonate (3.59 g, 25.953 mmol) was added. To the mixture was added 2-(2-bromoethoxy)tetrahydro-2H-pyran (2.55 ml, 16.87 mmol) and the reaction mixture was stirred at 50° C. for 6 hours and then for 3 days at room temperature. The reaction mixture was poured into EtOAc/brine. The aqueous layer was extracted twice with EtOAc. The combined organic layer was washed with brine three times, dried over MgSO4 and evaporated. The resulting material was purified by flash chromatography on silica eluting with 5% to 40% EtOAc/Hexane to afford title compound (1.4 g, yield: 38%). 1H-NMR (400 MHz, CDCl3) δ 1.51-1.68 (m, 4H) 1.71-1.89 (m, 2H) 3.46-3.61 (m, 1H) 3.72-3.99 (m, 2H) 4.03-4.24 (m, 3H) 4.64-4.79 (m, 1H) 6.78 (d, 1H) 7.09-7.17 (m, 1H) 7.60 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Name
EtOAc brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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